1-METHYLTRYPTAMINE

Vue d'ensemble

Description

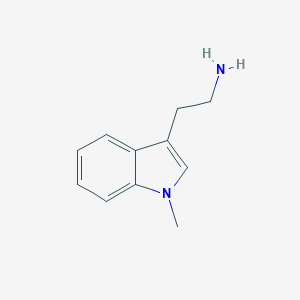

1-METHYLTRYPTAMINE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound is structurally characterized by an indole ring with a methyl group at the 1-position and an ethanamine group at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYLTRYPTAMINE can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole derivative can then be methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate. Finally, the ethanamine group can be introduced through a nucleophilic substitution reaction using ethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

1-METHYLTRYPTAMINE undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different substituents at the ethanamine group or the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as ethylamine, methylamine, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Applications De Recherche Scientifique

Pharmacological Properties

1-Methyltryptamine is structurally related to serotonin and exhibits properties that make it a subject of interest in psychopharmacology. It acts primarily as a serotonin receptor agonist , influencing neurotransmitter systems associated with mood regulation, cognition, and perception. The compound's interaction with the 5-HT2A receptor is particularly notable, as this receptor is implicated in the hallucinogenic effects of many tryptamines.

Psychedelic Research

Recent studies have highlighted the therapeutic potential of psychedelics, including compounds like this compound. Research indicates that tryptamines may have applications in treating various mental health disorders such as depression, anxiety, and PTSD. The ability of 1-MT to induce altered states of consciousness can facilitate therapeutic breakthroughs in psychotherapeutic settings.

Neuroscientific Studies

Neuroimaging studies have begun to explore how tryptamines affect brain connectivity and activation patterns. For instance, a meta-analysis indicated that psychedelics could lead to significant changes in brain regions associated with emotional regulation and cognitive processing .

Clinical Toxicology

The compound has been studied in toxicological contexts due to its psychoactive effects and potential for overdose. For example, a case study reported fatalities associated with α-methyltryptamine (α-MT), a close analogue of 1-MT, highlighting the importance of understanding its metabolic pathways for clinical and forensic applications .

Research Findings

The following table summarizes key findings from recent studies on this compound and its analogues:

| Compound | Effects | Potential Applications |

|---|---|---|

| This compound | Hallucinogenic properties; serotonin receptor agonism | Treatment for depression and anxiety; psychedelic therapy |

| α-Methyltryptamine | Stimulant effects; risk of overdose | Toxicological monitoring; clinical case studies |

Mécanisme D'action

The mechanism of action of 1-METHYLTRYPTAMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-methyltryptamine: Similar structure with a methyl group at the nitrogen atom of the ethanamine group.

5-methyl-1H-indol-3-yl)ethanamine: Similar structure with a methyl group at the 5-position of the indole ring.

Uniqueness

1-METHYLTRYPTAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .

Activité Biologique

1-Methyltryptamine (1-MT) is a lesser-known tryptamine compound that has garnered attention due to its potential biological activities, particularly in the context of psychoactive effects, metabolism, and its implications in clinical toxicology. This article explores the biological activity of 1-MT, including its pharmacodynamics, metabolic pathways, and relevant case studies.

Overview of this compound

This compound is an indole alkaloid structurally related to serotonin and other tryptamines. It is recognized for its psychoactive properties, which are attributed to its interactions with serotonin receptors. Understanding the biological activity of 1-MT involves examining its effects on neurotransmitter systems, metabolic pathways, and clinical implications.

Pharmacodynamics

1-MT exhibits a range of pharmacological activities primarily through its action on serotonin receptors. The compound acts as a non-selective agonist at various serotonin receptor subtypes, particularly the 5-HT2A receptor, which is implicated in hallucinogenic effects. The following table summarizes the receptor interactions and their corresponding effects:

| Receptor | Activity | Effect |

|---|---|---|

| 5-HT2A | Agonist | Hallucinations |

| 5-HT2C | Agonist | Appetite regulation |

| 5-HT1A | Partial Agonist | Anxiolytic effects |

| MAO-A | Inhibitor | Increased serotonin levels |

1-MT's role as a monoamine oxidase (MAO) inhibitor suggests that it may enhance serotonergic activity by preventing the breakdown of serotonin, further contributing to its psychoactive effects .

Metabolism

The metabolic pathways of 1-MT involve several enzymatic transformations that yield various metabolites. Research indicates that 1-MT undergoes N-demethylation and hydroxylation, leading to compounds such as N-hydroxy-1-methyltryptamine and 1-hydroxytryptamine . These metabolites may possess distinct biological activities that warrant further investigation.

Key Metabolic Pathways:

- N-Demethylation: Converts 1-MT to tryptamine.

- Hydroxylation: Produces hydroxylated derivatives that could have varying affinities for serotonin receptors.

The identification of these metabolites can be crucial for understanding the pharmacokinetics and potential toxicity associated with 1-MT use.

Case Study: Acute Intoxication

A notable case involving acute intoxication from a compound closely related to 1-MT, α-methyltryptamine (α-MT), highlights the dangers associated with tryptamines. In one incident reported by the Miami-Dade County Medical Examiner in 2003, a young man died after consuming α-MT. Toxicology reports indicated significant levels of α-MT in his blood and tissues, illustrating the potential lethality of tryptamines when misused . Although this case specifically pertains to α-MT, it underscores the risks associated with compounds in this class.

Toxicological Findings

In a study focusing on α-MT's metabolites, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify several metabolites present in postmortem samples. This methodology is crucial for detecting and quantifying tryptamines in forensic toxicology . The findings suggest that similar approaches could be applied to study 1-MT's metabolites.

Propriétés

IUPAC Name |

2-(1-methylindol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAGZPJPCKMFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991164 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7518-21-0, 7088-88-2 | |

| Record name | 1-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7518-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-ethanamine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007088882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the N-methylation of tryptamine derivatives, specifically the addition of a methyl group at the 1-position, affect their interaction with indolethylamine N-methyltransferase?

A1: While the provided abstracts don't delve into the specifics of enzymatic interactions, [] likely explores this question. N-methylation can significantly alter a molecule's shape, charge distribution, and binding affinity. Investigating how this modification in 1-methyltryptamine impacts its interaction with indolethylamine N-methyltransferase could shed light on the enzyme's substrate specificity and potential mechanisms.

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives, particularly concerning their agonist/antagonist activity at melatonin receptors?

A2: Research by [] provides valuable insights into this. The study reveals that modifying the beta position of the N-acyl-5-methoxytryptamine scaffold, by introducing cyclic structures, can significantly influence the compound's activity at melatonin receptors (MT1 and MT2). For instance, incorporating a tetramethylene group led to the development of N-Butanoyl 5-methoxy-1-methyl-beta,beta-tetramethylenetryptamine (13c), a selective antagonist for the MT1 receptor. This highlights the importance of the beta substituent in determining receptor subtype selectivity and agonist/antagonist profiles. Further exploration of different substituents at this position could lead to the discovery of novel compounds with tailored melatonin receptor activity.

Q3: The provided research mentions the synthesis of this compound. Could you describe a synthetic route for this compound based on the information available?

A3: One synthetic route for this compound is outlined in []. The process involves a multistep synthesis starting with N-Methyl-α-bromo-γ-phthalimidobutyranilide. This compound undergoes cyclization and subsequent removal of the phthalimido group to yield an amine. Interestingly, reducing this amine with metallic sodium leads exclusively to the formation of this compound, with no trace of the anticipated cyclized product, dl-nordesoxyeseroline. This suggests that the presence or absence of a hydrogen atom at the 3-position of the oxindole precursor significantly influences the reaction pathway.

Q4: One abstract mentions the degradation of calycanthine to benzoyl-N-methyltryptamine. What does this degradation pathway suggest about the structure of calycanthine?

A4: The degradation of calycanthine into benzoyl-N-methyltryptamine, as described in [], provides a crucial piece of the puzzle in elucidating calycanthine's structure. This finding confirms the presence of an N-methyltryptamine unit within the calycanthine molecule. This information is essential for building a complete structural understanding of this complex alkaloid and helps researchers understand its biosynthesis and potential biological activities.

A5: The synthesis of 1‐methyl‐15,16,17,18,19,20‐hexadehydroyohimban from this compound is discussed in [, ]. While the specific details of the reaction mechanism are not provided in the abstracts, the synthesis likely involves a condensation reaction between this compound and isochroman-3-ones. This reaction would form a key intermediate that could be further modified to yield the target hexadehydroyohimban derivative. This example highlights the utility of this compound as a versatile building block in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.